molecular formula C8H9NO2 B1606155 2-Amino-5-methoxybenzaldehyde CAS No. 26831-52-7

2-Amino-5-methoxybenzaldehyde

Cat. No. B1606155
CAS RN: 26831-52-7
M. Wt: 151.16 g/mol
InChI Key: OASRJXIYWZZNCH-UHFFFAOYSA-N
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Description

“2-Amino-5-methoxybenzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) on the benzene ring .


Synthesis Analysis

The synthesis of amines, such as “2-Amino-5-methoxybenzaldehyde”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of alkyl halides with ammonia or other amines . More specific synthesis methods for similar compounds involve reactions like the Reimer-Tiemann reaction .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-methoxybenzaldehyde” consists of a benzene ring with an amino group (-NH2) and a methoxy group (-OCH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-5-methoxybenzaldehyde” can be quite diverse, depending on the conditions and the reactants involved . For example, it can participate in reactions at the benzylic position . More specific reactions would depend on the exact context and the other reactants involved.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-methoxybenzaldehyde” can be inferred from similar compounds. For example, it is likely to have a similar molecular weight, density, and boiling point to those of similar compounds .

Scientific Research Applications

DNA Intercalators Precursors

2-Amino-5-methoxybenzaldehyde has been utilized in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This process involves the conversion of 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotisation and Sandmeyer reaction to form halides. These halides then lead to the formation of o-phthalaldehyde and ultimately give rise to 5-methoxy-substituted phthalazine (Tsoungas & Searcey, 2001).

Antimicrobial and Antiaflatoxigenic Activities

Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (similar to 2-amino-5-methoxybenzaldehyde) exhibit significant antimicrobial and antiaflatoxigenic properties. These bases, particularly when derived from dietary sources like Decalipus hamiltonii and Hemidesmus indicus, show commendable activity against Aspergillus flavus and a reduction in aflatoxin B1 (Harohally et al., 2017).

Spectroscopic Studies

The compound has been a subject in spectroscopic studies, particularly in Schiff bases derived from 2-aminobenzothiazole and 2-amino-3-hydroxypyridine. These studies focus on analyzing the 1H NMR, IR, and UV/Vis spectra to understand the molecular structure and electronic transitions of Schiff bases (Issa, Khedr, & Rizk, 2008).

Synthesis and Characterization

Research also includes the synthesis and characterization of compounds like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, derived from reactions involving 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. These studies focus on determining the molecular and crystal structure of the compounds (Linsha, 2015).

Antibacterial Activity of Zinc Complexes

Zinc complexes of Schiff bases derived from compounds similar to 2-amino-5-methoxybenzaldehyde have been studied for their antibacterial properties. These complexes exhibit activity against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).

Ab Initio/DFT Studies

The compound has been involved in ab initio and density functional theory (DFT) studies, like the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole. These studies aim to understand the molecular structure and vibrational frequencies of synthesized compounds (Arslan & Algül, 2007).

Future Directions

The future directions for “2-Amino-5-methoxybenzaldehyde” could involve further exploration of its potential applications in various fields. For example, Schiff bases derived from similar compounds have been studied for their potential applications in sensors, catalysis, biology, medicines, and photonics .

properties

IUPAC Name

2-amino-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRJXIYWZZNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343752
Record name 2-Amino-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxybenzaldehyde

CAS RN

26831-52-7
Record name 2-Amino-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Bonnichon, C Richard - Journal of Photochemistry and Photobiology A …, 1998 - Elsevier
… These products are neither the 3-methoxybenzoisonitrile that is expected to be hydrolyzed in acidic medium nor the 2-amino-5-methoxybenzaldehyde that should absorb at longer …
Number of citations: 37 www.sciencedirect.com
D Mao, J Tang, W Wang, S Wu, X Liu… - The Journal of Organic …, 2013 - ACS Publications
… Halogenated arylamines reacted with 2-aminobenzaldehyde and 2-amino-5-methoxybenzaldehyde smoothly and formed the corresponding products (Table 1, entries 1–4, 12, 13), …
Number of citations: 25 pubs.acs.org
W Liu, L Zhu, W Guo, C Zhuang, Y Zhang… - European journal of …, 2011 - Elsevier
… According to published procedures [20], 2-amino-5-methoxybenzaldehyde 3 was prepared from … Reaction of 2-amino-5-methoxybenzaldehyde 3 with intermediate 4 in the presence of p-…
Number of citations: 15 www.sciencedirect.com
MD Pop - 2003 - search.proquest.com
This thesis describes synthetic studies towards symmetrical and asymmetrical double Schiff bases with N4, N3O and N2O2 donor atoms and their metal complexes. The thesis begins …
Number of citations: 3 search.proquest.com
YG Wang, XY Wei, HL Yan… - International Journal of …, 2014 - inderscienceonline.com
Thermal dissolution of Huolinguole lignite (HL) in ethanol was conducted at 330C for 2 h. The soluble fraction was sequentially eluted with petroleum ether (PE), ethyl acetate (EA)/PE …
Number of citations: 4 www.inderscienceonline.com
HS Steingruber, P Mendioroz, MJ Castro, MA Volpe - Synthesis, 2022 - thieme-connect.com
In order to develop an efficient, rapid, and modular cascade strategy for the direct synthesis of acridones, palladium supported on sulfated alumina and microwave activation are …
Number of citations: 0 www.thieme-connect.com
T Deshpande - 2013 - scholarscompass.vcu.edu
The major physiological function of hemoglobin (Hb) is to bind, transport and deliver oxygen to tissues; made efficient by endogenous effectors, such as protons and 2, 3-…
Number of citations: 4 scholarscompass.vcu.edu
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com
J Che, C Ma, J Lu, B Chen, Q Shi, X Jin, R Song… - European Journal of …, 2022 - Elsevier
Modulating the glucose transport in skeletal muscle is a promising strategy for ameliorating glucose homeostasis disorders. However, the complicated mechanisms of glucose transport …
Number of citations: 4 www.sciencedirect.com
PA Reece - 1975 - search.proquest.com
The synthesis, stereochemistry and biological evalua ion of simple perhydroquinazoline analogues of tetrodotoxin and perhydropurine analogues of saxitoxin, is described. The …
Number of citations: 2 search.proquest.com

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